molecular formula C29H29N3O4S B11681977 Methyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Methyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11681977
M. Wt: 515.6 g/mol
InChI Key: YQZGSQGNWXVMNR-UHFFFAOYSA-N
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Description

Methyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with the molecular formula C27H25N3O4S. It is characterized by its unique structure, which includes an imidazolidinyl ring, phenylethyl groups, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves multiple steps, starting with the preparation of the imidazolidinyl ring. This is typically achieved through the reaction of appropriate amines with carbonyl compounds under controlled conditions. The phenylethyl groups are introduced via alkylation reactions, and the final step involves the esterification of the benzoic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C29H29N3O4S

Molecular Weight

515.6 g/mol

IUPAC Name

methyl 4-[[2-[5-oxo-1,3-bis(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C29H29N3O4S/c1-36-28(35)23-12-14-24(15-13-23)30-26(33)20-25-27(34)32(19-17-22-10-6-3-7-11-22)29(37)31(25)18-16-21-8-4-2-5-9-21/h2-15,25H,16-20H2,1H3,(H,30,33)

InChI Key

YQZGSQGNWXVMNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CC=C3)CCC4=CC=CC=C4

Origin of Product

United States

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